molecular formula C23H27FN4O4 B2928694 N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-ethylethanediamide CAS No. 896362-49-5

N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-ethylethanediamide

Cat. No.: B2928694
CAS No.: 896362-49-5
M. Wt: 442.491
InChI Key: NEWQTUBLFXCYQT-UHFFFAOYSA-N
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Description

N'-[2-(2H-1,3-Benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-ethylethanediamide is a synthetic organic compound featuring a benzodioxole moiety linked to a substituted piperazine ring via an ethylenediamide backbone. Its molecular formula is C₂₇H₂₇FN₄O₄, with a molar mass of 490.5 g/mol (). The benzodioxole group (1,3-benzodioxol-5-yl) contributes to lipophilicity, while the 4-(4-fluorophenyl)piperazine moiety is associated with receptor-binding activity, commonly observed in central nervous system (CNS)-targeting agents. The ethanediamide linker (N-ethylethanediamide) enhances metabolic stability compared to simpler amides ().

Properties

IUPAC Name

N'-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-ethyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O4/c1-2-25-22(29)23(30)26-14-19(16-3-8-20-21(13-16)32-15-31-20)28-11-9-27(10-12-28)18-6-4-17(24)5-7-18/h3-8,13,19H,2,9-12,14-15H2,1H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWQTUBLFXCYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-ethylethanediamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde.

    Introduction of the Fluorophenyl Group: This step involves the reaction of 4-fluoroaniline with a suitable reagent to introduce the fluorophenyl group.

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the cyclization of ethylenediamine with a suitable dihaloalkane.

    Coupling Reactions: The final step involves coupling the benzodioxole moiety, the fluorophenyl group, and the piperazine ring under specific conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can occur at the piperazine ring.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Oxidation of the benzodioxole moiety can lead to the formation of quinones.

    Reduction: Reduction of the piperazine ring can yield secondary amines.

    Substitution: Substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

N’-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-ethylethanediamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N’-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-ethylethanediamide involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes and receptors, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. The piperazine ring can modulate the compound’s overall conformation, affecting its biological activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Pharmacological Notes
Target Compound C₂₇H₂₇FN₄O₄ 490.5 4-(4-Fluorophenyl)piperazine, benzodioxole, ethanediamide Likely CNS receptor modulation due to piperazine; enhanced stability from ethanediamide
N-[2-Chloro-5-(Trifluoromethyl)Phenyl]-2-(4-Phenylpiperazin-1-yl)Acetamide () C₁₉H₁₉ClF₃N₃O 397.82 Chloro-trifluoromethylphenyl, acetamide Potential pesticide/antifungal activity; acetamide linker less metabolically stable than ethanediamide
N-(4-Fluorophenyl) Derivatives () C₂₇H₂₅FN₄O₄ 488.5 4-Fluorophenyl, benzodioxole Similar receptor affinity but differing pharmacokinetics due to ethyl vs. methyl substitutions
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)Methyl)-N-Phenyl Benzamide () C₁₇H₁₂N₂O₃S 324.35 Thiazolidinedione, benzamide Antidiabetic or anti-inflammatory applications; lacks piperazine moiety

Key Observations :

  • Piperazine Substitutions : The 4-fluorophenyl group in the target compound may enhance selectivity for serotonin or dopamine receptors compared to unsubstituted piperazines (e.g., ’s chloro-trifluoromethyl variant) .
  • Linker Chemistry : Ethanediamide (oxalamide) in the target compound offers greater resistance to enzymatic hydrolysis compared to acetamide or benzamide linkers ().
  • Benzodioxole vs.

Research Findings and Functional Insights

Binding Affinity and Selectivity

  • Piperazine Derivatives : Piperazine-containing compounds often exhibit affinity for 5-HT₁A (serotonin) and D₂ (dopamine) receptors. Fluorine substitution on the phenyl ring (as in the target compound) typically enhances binding specificity and metabolic stability .
  • Ethanediamide vs. Acetamide : Ethanediamide derivatives demonstrate prolonged half-lives in vivo compared to acetamides, as observed in related antimalarial and antipsychotic agents ().

Biological Activity

The compound N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-ethylethanediamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and therapeutic implications based on diverse research findings.

Chemical Structure and Synthesis

The molecular formula of the compound is C25H31FN4O5C_{25}H_{31}FN_4O_5. It features a benzodioxole moiety, a piperazine ring substituted with a fluorophenyl group, and an ethylenediamine backbone. The synthesis typically involves multiple steps:

  • Formation of the Benzodioxole Ring : This can be achieved through cyclization of catechol derivatives.
  • Synthesis of Piperazine Derivative : The 4-(4-fluorophenyl)piperazine is synthesized by reacting piperazine with 4-fluorobenzyl chloride.
  • Coupling Reactions : The benzodioxole and piperazine derivatives are coupled using an ethyl linker through nucleophilic substitution or other coupling reactions.

Antitumor Activity

Recent studies have shown that arylpiperazine derivatives, including compounds similar to the one , exhibit significant cytotoxic activity against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values indicating strong activity against prostate cancer cell lines DU145 and PC-3:

CompoundIC50 (μM)Cell Line
Compound 41.28DU145
Compound 53.57DU145
Compound 64.84PC-3

These results suggest that modifications to the piperazine ring can enhance selectivity and potency against specific cancer cells .

The proposed mechanism for the antitumor activity involves the induction of apoptosis and cell cycle arrest. The introduction of specific functional groups on the piperazine ring has been shown to affect the compound's interaction with cellular targets, leading to varied biological responses .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

  • Substituents on the Phenyl Group : The position and type of substituents significantly influence cytotoxicity.
  • Electron-Drawing vs. Electron-Donating Groups : The presence of electron-withdrawing groups enhances activity against certain cancer types, while electron-donating groups may reduce potency .

Case Study 1: Prostate Cancer Treatment

In a study evaluating various arylpiperazine derivatives, compounds structurally related to this compound were tested for their effects on prostate cancer cell lines. Results indicated that specific modifications led to enhanced selectivity for cancer cells over normal epithelial cells, suggesting potential therapeutic applications in targeted cancer therapies.

Case Study 2: Neuropharmacological Effects

Another area of investigation includes the neuropharmacological properties of similar compounds, where it was found that certain derivatives exhibited anxiolytic effects. These findings open avenues for exploring this compound's potential in treating anxiety disorders alongside its antitumor properties .

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